![molecular formula C22H18N4O3 B2387834 3-(1H-indol-3-yl)-2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid CAS No. 958965-37-2](/img/structure/B2387834.png)
3-(1H-indol-3-yl)-2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-indol-3-yl)-2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid is a complex organic compound featuring an indole moiety, a benzofuro[3,2-d]pyrimidin core, and a carboxylic acid group. This compound has garnered interest due to its potential biological and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and benzofuro[3,2-d]pyrimidin cores. These cores are then coupled using appropriate reagents and reaction conditions. For instance, the indole core can be synthesized through Fischer indole synthesis, while the benzofuro[3,2-d]pyrimidin core can be constructed via a multi-step process involving cyclization reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, high-pressure reactors, and continuous flow processes to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole and benzofuro[3,2-d]pyrimidin cores can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to reduce nitro groups or carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and reagents like thionyl chloride (SOCl₂) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
This compound has shown promise in various scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
Indole-3-carboxylic acid: A simpler indole derivative with similar biological activities.
Benzofuro[3,2-d]pyrimidin derivatives: Other compounds containing the benzofuro[3,2-d]pyrimidin core with varying substituents.
Uniqueness: 3-(1H-indol-3-yl)-2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid stands out due to its unique combination of functional groups and structural complexity, which may contribute to its enhanced biological activity compared to simpler analogs.
This compound represents a fascinating area of study with potential applications across multiple scientific disciplines
Propriétés
IUPAC Name |
3-(1H-indol-3-yl)-2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-12-24-19-15-7-3-5-9-18(15)29-20(19)21(25-12)26-17(22(27)28)10-13-11-23-16-8-4-2-6-14(13)16/h2-9,11,17,23H,10H2,1H3,(H,27,28)(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQHDALZUNSVMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NC(CC3=CNC4=CC=CC=C43)C(=O)O)OC5=CC=CC=C52 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
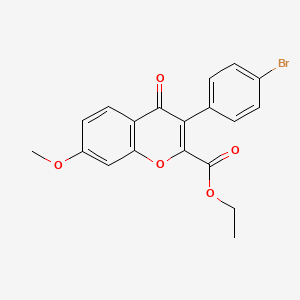
![(5-Chloro-2-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2387753.png)
![N-(4-acetylphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2387754.png)
![7-(2-methoxyphenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2387756.png)
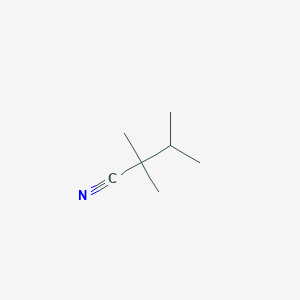
![1-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2387761.png)
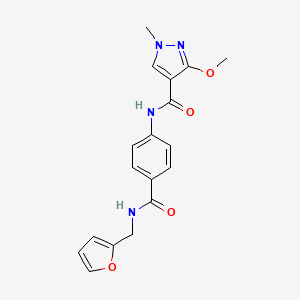
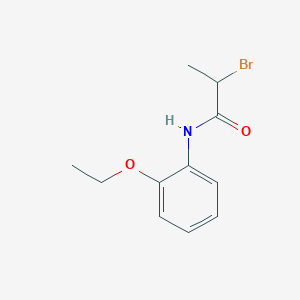
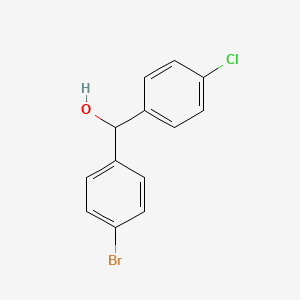
![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2387767.png)
![1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2387768.png)
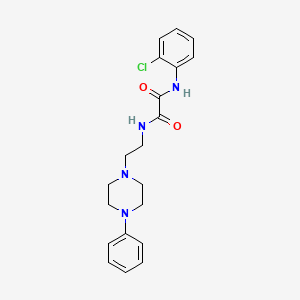
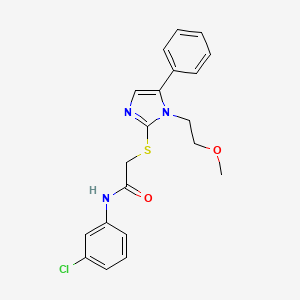
![5-bromo-2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2387771.png)
